Hexa-1,4-diyn-3-ol
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Overview
Description
Hexa-1,4-diyn-3-ol is a chemical compound with the molecular formula C₆H₁₀O. It is an unsaturated alcohol containing both triple and double bonds. The systematic IUPAC name for this compound is 1,5-hexadiyne-3-ol. It is a colorless to light yellow oil with a melting point estimated around 30.5°C and a boiling point of 133-134°C .
Preparation Methods
Synthetic Routes:
-
Acetylene Addition Reaction
- Hexa-1,4-diyn-3-ol can be synthesized by the addition of acetylene (ethyne) to formaldehyde (methanal) in the presence of a base. The reaction proceeds through a nucleophilic addition of acetylene to formaldehyde, followed by tautomerization to form the alcohol.
- The reaction can be represented as follows:
HC≡CH + HCHO → HO-CC≡C-CH₂OH
-
Hydroboration-Oxidation
- Another method involves hydroboration of 1,4-pentadiyne followed by oxidation to yield this compound.
- The steps are as follows:
- Hydroboration of 1,4-pentadiyne with borane (BH₃) to form the boron adduct.
- Oxidation of the boron adduct with hydrogen peroxide (H₂O₂) or another oxidizing agent to give the desired alcohol.
Industrial Production:
Industrial-scale production methods for this compound are not widely documented, but laboratory-scale synthesis methods can be adapted for larger-scale production.
Chemical Reactions Analysis
Hexa-1,4-diyn-3-ol undergoes various chemical reactions:
Oxidation: It can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: Reduction of the triple bond yields the corresponding alkene or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups.
Acid-Base Reactions: It behaves as a weak acid (pKa ≈ 14.29) and can react with bases.
Tautomerization: The triple bond can tautomerize to the corresponding enol form.
Common reagents and conditions depend on the specific reaction type.
Scientific Research Applications
Hexa-1,4-diyn-3-ol finds applications in various fields:
Chemistry: Used as a building block for organic synthesis.
Biology: Investigated for its potential biological activities.
Medicine: Explored for antimicrobial, antiviral, or anticancer properties.
Industry: Used in the production of specialty chemicals.
Mechanism of Action
The exact mechanism of action for hexa-1,4-diyn-3-ol’s effects depends on its specific application. It may interact with cellular targets, enzymes, or signaling pathways. Further research is needed to elucidate these mechanisms.
Comparison with Similar Compounds
Hexa-1,4-diyn-3-ol is unique due to its combination of triple and double bonds. Similar compounds include other alkynes, such as 1,4-pentadiyne and 1,6-heptadiyne.
Remember that this compound’s properties and applications continue to be explored, and further research contributes to our understanding of this intriguing compound
Properties
CAS No. |
62679-53-2 |
---|---|
Molecular Formula |
C6H6O |
Molecular Weight |
94.11 g/mol |
IUPAC Name |
hexa-1,4-diyn-3-ol |
InChI |
InChI=1S/C6H6O/c1-3-5-6(7)4-2/h2,6-7H,1H3 |
InChI Key |
VJRNBQYAZIWTQU-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC(C#C)O |
Origin of Product |
United States |
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